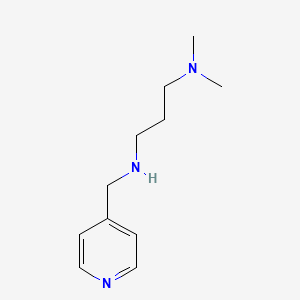

Chroman-4-yl-(3-methoxy-propyl)-amine

説明

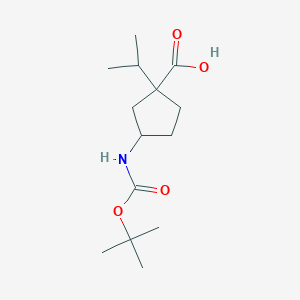

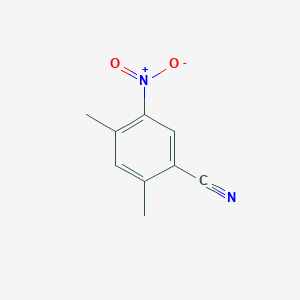

Chroman-4-yl-(3-methoxy-propyl)-amine, also known as CMP-4-A, is a synthetic compound that belongs to the class of chromanes. It is an aromatic compound with a molecular formula of C10H17NO and a molecular weight of 177.25 g/mol. CMP-4-A is a white crystalline powder that is soluble in a variety of solvents, including water, ethanol, and methanol. It is a commonly used compound in scientific research and has a wide range of applications.

科学的研究の応用

Corrosion Inhibition

Chroman-4-yl-(3-methoxy-propyl)-amine derivatives have been explored for their efficacy as environmentally-friendly corrosion inhibitors. Lanthanide compounds, sharing structural similarities with chroman derivatives, have shown promise in replacing toxic chromates in anticorrosive treatments for aluminum alloys. These compounds fulfill key requirements for more ecological formulations due to their low toxicity and satisfactory protective capacity, despite various limitations restricting their practical application. Further research is necessary to develop feasible industrial treatments (Bethencourt et al., 1998).

Radical Scavenging and Antioxidant Properties

Chromones and their derivatives, including Chroman-4-yl-(3-methoxy-propyl)-amine, have been associated with significant antioxidant properties. These compounds are present in the human diet and exhibit physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, potentially related to their ability to neutralize active oxygen and interrupt free radical processes. The radical scavenging activity is influenced by the presence of a double bond, a carbonyl group in the chromone, and hydroxyl groups, which are critical for their effectiveness in preventing or inhibiting cell impairment (Yadav et al., 2014).

Functionalization and Synthesis Applications

Amine-functionalized metal–organic frameworks (MOFs), possibly derivable from compounds like Chroman-4-yl-(3-methoxy-propyl)-amine, have seen recent studies highlighting their synthesis, structures, properties, and benefits towards potential applications. These include CO2 capture, where amine functionality significantly enhances CO2 sorption capacity, and catalysis, showcasing the versatility of amine-functionalized compounds in addressing environmental and industrial challenges (Lin et al., 2016).

Analytical and Biomedical Research

The ninhydrin reaction, crucial for the analysis of amino acids, peptides, and proteins, may utilize compounds like Chroman-4-yl-(3-methoxy-propyl)-amine as substrates or intermediates. This reaction is fundamental across a wide spectrum of scientific disciplines, including agricultural, environmental, and medical sciences, due to its ability to form distinctive chromophores with primary amines, enabling the detection and analysis of various compounds of interest (Friedman, 2004).

特性

IUPAC Name |

N-(3-methoxypropyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-9-4-8-14-12-7-10-16-13-6-3-2-5-11(12)13/h2-3,5-6,12,14H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPVIPPRGOQALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1CCOC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-4-yl-(3-methoxy-propyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)